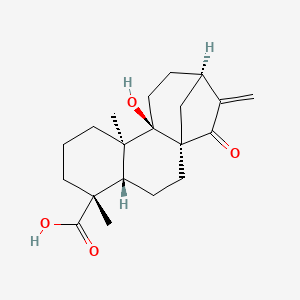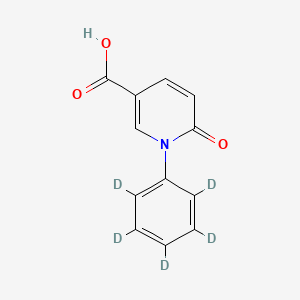
ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid is a diterpenoid compound isolated from the Chinese herbal medicine Pteris semipinnata L. It is known for its wide range of biological activities, including antitumor, anti-inflammatory, and antimelanogenic properties .
Mechanism of Action
Target of Action
Ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid, also known as Pterokaurane L1, is a diterpenoid isolated from the Chinese herbal medicine Pteris semipinnata L . It is known to exert antitumor activity in several kinds of malignant cancer cells . The primary targets of this compound are cancer cells, specifically those involved in nasopharyngeal carcinoma and hepatocellular carcinoma .
Mode of Action
The compound interacts with its targets by leading cancer cells to apoptosis . It achieves this by translocating Bax into the mitochondria, down-regulating Bcl-2, activating caspase-9 and caspase-3, releasing cytochrome c into the cytosol, and translocating AIF from the mitochondria to the nucleus .
Biochemical Pathways
The compound affects the NF-kB pathway by stabilizing its inhibitor IkBα, reducing the nuclear p65, and inhibiting NF-kB activity . This subsequently affects the NF-kB downstream molecules with a decrease in anti-apoptotic Bcl-2 and an increase in pro-apoptotic Bax and Bak .
Pharmacokinetics
One study utilized fitc-doped nanoparticles for the accumulation and delivery of the compound in nasopharyngeal carcinoma cne2 tumors transplanted in nude mice . This study demonstrated that nanoparticles could efficiently deliver the compound in CNE2 transplanted tumors .
Result of Action
The compound’s action results in the inhibition of tumor growth. In vivo studies demonstrated that the tumor growth was effectively inhibited by the drug-loaded nanoparticles with minimal side effects . Furthermore, the compound induced the death of cultured HCC cells in a dose- and time-dependent manner .
Action Environment
The physiological environment and limitations of the compound as a small anticancer drug have been reported to affect its antitumor effect . The study indicated the benefits of combining well-studied nanoparticles with traditional herbal medicine treatment and establishes a delivery platform for the compound’s chemotherapy .
Biochemical Analysis
Cellular Effects
The “ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid” has been found to have significant effects on various types of cells and cellular processes. It is known to exert antitumor activity in several kinds of malignant cancer cells by leading cancer cells to apoptosis
Molecular Mechanism
It is known to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid typically involves the extraction and purification from Pteris semipinnata L. The compound is isolated using chromatographic techniques, such as high-performance liquid chromatography (HPLC), and further purified to obtain the desired product .
Industrial Production Methods
large-scale extraction from natural sources, followed by purification using advanced chromatographic techniques, is a plausible approach .
Chemical Reactions Analysis
Types of Reactions
Ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid: Another diterpenoid with similar biological activities, including antitumor and anti-inflammatory properties.
Kaurenoic acid: A related diterpenoid known for its antimicrobial and anti-inflammatory effects.
Uniqueness
Ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid is unique due to its specific molecular structure, which contributes to its distinct biological activities. Its ability to inhibit the NF-κB pathway and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
CAS No. |
77658-39-0 |
|---|---|
Molecular Formula |
C20H28O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(1R,4S,5R,9R,10R,13S)-10-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C20H28O4/c1-12-13-5-10-20(24)18(3)8-4-7-17(2,16(22)23)14(18)6-9-19(20,11-13)15(12)21/h13-14,24H,1,4-11H2,2-3H3,(H,22,23)/t13-,14+,17+,18+,19-,20+/m0/s1 |
InChI Key |
AURKCYFYZBQUIZ-LJIVFDACSA-N |
SMILES |
CC1(CCCC2(C1CCC34C2(CCC(C3)C(=C)C4=O)O)C)C(=O)O |
Isomeric SMILES |
C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@]2(CC[C@@H](C3)C(=C)C4=O)O)C)C(=O)O |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2(CCC(C3)C(=C)C4=O)O)C)C(=O)O |
Appearance |
Powder |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B602701.png)



